molecular formula C17H15NO4S2 B2448570 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034249-22-2

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2448570
CAS No.: 2034249-22-2
M. Wt: 361.43
InChI Key: WWEJORWQORCUKS-UHFFFAOYSA-N
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Description

“4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide” is a complex organic compound that likely contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of acetyl derivatives with corresponding aldehydes . For instance, the reaction of 4‐acetyl‐5‐furan/thiophene‐pyrazole derivatives with the corresponding aldehydes afforded the targeted chalcone derivatives in good yields .


Molecular Structure Analysis

The molecular structure of this compound likely includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also likely contains a furan-2-yl group, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reagents used. As mentioned earlier, one potential reaction could involve the acetyl derivative reacting with an aldehyde to form a chalcone derivative .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Bioactive Heterocyclic Compounds

Furans and thiophenes are pivotal in drug design due to their presence in bioactive molecules. Studies show the importance of furan and thiophene substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have demonstrated a range of activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects, underscoring their potential in developing optimized therapeutic agents (Ostrowski, 2022).

Environmental Impact and Biodegradation

Thiophene derivatives, as part of organosulfur compounds found in petroleum and other fossil fuel products, pose environmental challenges. Studies on the biodegradation of thiophenes, such as dibenzothiophene and its alkyl derivatives, have been reviewed to understand their fate in contaminated environments. This research has implications for environmental remediation and the development of strategies to manage the impact of these compounds (Kropp & Fedorak, 1998).

Chemical Synthesis and Applications

The synthesis and functionalization of thiophene derivatives are of significant interest due to their wide range of applications beyond medicinal chemistry, including materials science and as intermediates in organic synthesis. The development of novel synthetic methods for thiophenes has been a focal point of research, aiming at improving efficiency, selectivity, and environmental sustainability (Xuan, 2020).

Future Directions

Given the wide range of therapeutic properties reported for thiophene derivatives , there is significant potential for future research into the medicinal applications of this compound. This could include the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

4-acetyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-12(19)13-4-7-15(8-5-13)24(20,21)18-11-14-6-9-16(22-14)17-3-2-10-23-17/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEJORWQORCUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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